7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenyl group, and a dimethylpyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.
Attachment of the benzylpiperazine moiety: This is usually done through nucleophilic substitution reactions, where the benzylpiperazine is introduced to the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, where different substituents can be introduced.
Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The pyrazolo[1,5-a]pyrimidine core is crucial for the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine: This compound has a tert-butyl group instead of dimethyl groups, which may affect its reactivity and binding properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound features nitro groups, making it more suitable for applications requiring high thermal stability and energetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a benzylpiperazine moiety and a chlorophenyl group. Its molecular formula is C20H23ClN4, and it exhibits various biological activities attributed to its unique structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway is crucial as it influences the yield and purity of the final product.
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, disrupting microtubule dynamics akin to combretastatin A-4 (CA-4), which is known for its anticancer properties .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
7k | SGC-7901 | 10.5 |
7k | A549 | 12.3 |
7k | HT-1080 | 9.8 |
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes (COX-2), indicating potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with various cellular targets:
- Tubulin Binding : Similar to CA-4, it binds to the colchicine site on tubulin, preventing polymerization.
- Receptor Modulation : It may act as a modulator for dopamine receptors due to the presence of the piperazine moiety.
Case Studies
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:
- Anticancer Activity : A study demonstrated that certain derivatives displayed significant antiproliferative activity against human cancer cell lines. The most potent derivative showed an IC50 value of approximately 10 µM against SGC-7901 cells .
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound exhibited reduced edema and inflammatory markers .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is highly influenced by their substituents:
- Chlorophenyl Group : Enhances binding affinity and antiproliferative activity.
- Piperazine Moiety : Contributes to receptor interactions that modulate neurotransmitter systems.
Properties
Molecular Formula |
C25H26ClN5 |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)19(2)24(28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
HXTVOZLBCUYFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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